![molecular formula C20H19NO3 B2790567 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide CAS No. 1396852-64-4](/img/structure/B2790567.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide
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Overview
Description
“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound that belongs to the class of furan-carboxamide derivatives . It’s a part of a series of carbamothioyl-furan-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves the use of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields using a synthetic route . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .
Chemical Reactions Analysis
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are determined by various techniques such as single crystal X-ray diffraction, NMR, FT-IR, UV–Vis spectroscopic techniques, and elemental analysis .
Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry as potential antibacterial agents. Researchers have synthesized various furan-based compounds to combat microbial resistance .
- The compound’s antibacterial activity can be evaluated against both gram-positive and gram-negative bacteria. Studies have shown that some nitrofurantoin analogues containing furan scaffolds exhibit promising antibacterial effects .
- Synthetic carbamothioyl-furan-2-carboxamide derivatives have demonstrated anti-microbial potential in vitro. These compounds could serve as effective agents against microbial infections .
- Furan derivatives find applications beyond medicine. For instance, they are used in the synthesis of epoxy resins. Researchers have explored crosslinking epoxy monomers using diamines, including furan-based structures .
- As a green and environmentally friendly material, furan is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers .
- Additionally, furan derivatives have been explored for their potential as antidepressants, anti-anxiety agents, and anticancer drugs .
Antibacterial Activity
Anti-Microbial Properties
Epoxy Resins
Sustainable Materials
Therapeutic Potential
Chemical Synthesis and Prospects
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, contributing to their diverse therapeutic effects .
Action Environment
It’s known that environmental factors can significantly influence the photodegradation of furan carboxamides .
Safety and Hazards
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(23,14-21-19(22)18-8-5-13-24-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCVMMSWSPTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide |
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